4-(Aminooxy)cyclohexanamine 4-(Aminooxy)cyclohexanamine
Brand Name: Vulcanchem
CAS No.: 167081-02-9
VCID: VC20926466
InChI: InChI=1S/C6H14N2O/c7-5-1-3-6(9-8)4-2-5/h5-6H,1-4,7-8H2
SMILES: C1CC(CCC1N)ON
Molecular Formula: C6H14N2O
Molecular Weight: 130.19 g/mol

4-(Aminooxy)cyclohexanamine

CAS No.: 167081-02-9

Cat. No.: VC20926466

Molecular Formula: C6H14N2O

Molecular Weight: 130.19 g/mol

* For research use only. Not for human or veterinary use.

4-(Aminooxy)cyclohexanamine - 167081-02-9

Specification

CAS No. 167081-02-9
Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
IUPAC Name O-(4-aminocyclohexyl)hydroxylamine
Standard InChI InChI=1S/C6H14N2O/c7-5-1-3-6(9-8)4-2-5/h5-6H,1-4,7-8H2
Standard InChI Key BYTVHKDJAGIKDO-UHFFFAOYSA-N
SMILES C1CC(CCC1N)ON
Canonical SMILES C1CC(CCC1N)ON

Introduction

Chemical Structure and Identification

Structural Representation and Properties

4-(Aminooxy)cyclohexanamine consists of a cyclohexane ring with an amino group and an aminooxy group in the 1,4-positions. The compound's structure can be represented in various formats, including skeletal formulas, 3D conformers, and through chemical notation systems.
The physical and chemical properties of 4-(Aminooxy)cyclohexanamine are summarized in Table 1:

PropertyValue
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Physical StateNot specified in available data
Topological Polar Surface AreaNot specified in available data
Heavy Atom Count9
Formal Charge0
ComplexityNot specified in available data
Isotope Atom Count0
Defined Atom Stereocenter CountNot specified in available data
Undefined Atom Stereocenter CountNot specified in available data
The structure includes two reactive functional groups – the aminooxy group (-ONH2) and the amine group (-NH2) – which contribute to its chemical behavior and potential applications .

Nomenclature and Chemical Identifiers

4-(Aminooxy)cyclohexanamine is known by several names and identifiers in chemical databases and literature. These identifiers are crucial for unambiguous identification in research and regulatory contexts:

Identifier TypeValue
IUPAC NameO-(4-aminocyclohexyl)hydroxylamine
Common Name4-(Aminooxy)cyclohexanamine
CAS Registry Numbers167081-01-8, 167081-02-9
PubChem CID10130423
Standard InChIInChI=1S/C6H14N2O/c7-5-1-3-6(9-8)4-2-5/h5-6H,1-4,7-8H2
Standard InChIKeyBYTVHKDJAGIKDO-UHFFFAOYSA-N
SMILESC1CC(CCC1N)ON
Canonical SMILESC1CC(CCC1N)ON
Other SynonymsCyclohexanamine, 4-(aminooxy)-, cis- (9CI); Cyclohexanamine, 4-(aminooxy)-, trans- (9CI)
These multiple nomenclature systems reflect the compound's structural features and provide standardized ways to reference it across scientific literature and databases .

Isomerism and Structural Variations

Stereochemical Considerations

The cyclohexane backbone of 4-(Aminooxy)cyclohexanamine allows for stereoisomerism, particularly cis-trans isomerism regarding the relative positions of the amino and aminooxy groups. This stereochemistry is reflected in some of the synonyms listed in chemical databases, which specifically identify "cis" and "trans" forms:

  • Cyclohexanamine, 4-(aminooxy)-, cis- (9CI)

  • Cyclohexanamine, 4-(aminooxy)-, trans- (9CI)
    These stereoisomers potentially exhibit different chemical and physical properties, including reactivity patterns, which could be significant for specific applications.

Conformational Analysis

Cyclohexane-based compounds typically exhibit chair conformations with potential for ring-flipping. The presence of substituents like amino and aminooxy groups affects the energetic favorability of different conformers. The PubChem database indicates the existence of 3D conformer data for this compound, suggesting that computational models of its preferred conformations are available .

Chemical Reactivity and Functional Group Analysis

Aminooxy Group Reactivity

The aminooxy (-ONH2) functional group is a key feature of this compound and displays distinctive reactivity patterns. Aminooxy groups are known for their nucleophilic character and particular reactivity toward carbonyl compounds. This functional group makes the compound potentially valuable in bioconjugation chemistry through several mechanisms:

  • Oxime formation: Aminooxy groups react with aldehydes and ketones to form oximes under mild conditions, often without requiring catalysts.

  • Reductive amination: Following oxime formation, these intermediates can be reduced to form more stable linkages.
    This reactivity pattern is exemplified in research on related aminooxy compounds, where such chemistry has been employed for bioconjugation purposes .

Amine Group Reactivity

The primary amine (-NH2) group provides additional reactivity options, including:

  • Nucleophilic substitution reactions

  • Amide bond formation with carboxylic acids or activated esters

  • Imine formation with aldehydes and ketones

  • Participation in aza-Michael additions to unsaturated carbonyls
    Research on amine nucleophiles indicates that primary amines like the one in 4-(Aminooxy)cyclohexanamine can participate in aza-Michael ligation reactions, which have been demonstrated as effective methods for protein modification .

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